2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a boronic ester group and a methoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and boronic ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.
Industrial Production: Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different substituted pyrimidines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, allowing the formation of new carbon-carbon bonds. The methoxyethoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar compounds to 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine include:
2-(2-Methoxyethoxy)-5-bromopyrimidine: This compound has a bromine atom instead of the boronic ester group.
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound has a benzene ring instead of the pyrimidine ring.
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: This compound has a thiophene ring instead of the pyrimidine ring.
These similar compounds highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C13H21BN2O4 |
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Molecular Weight |
280.13 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C13H21BN2O4/c1-12(2)13(3,4)20-14(19-12)10-8-15-11(16-9-10)18-7-6-17-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
BPSZKOJWQQLLEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCCOC |
Origin of Product |
United States |
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